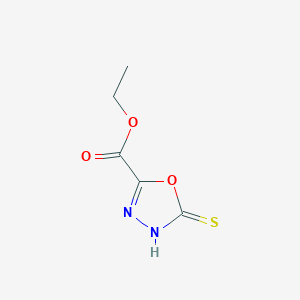
Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen, nitrogen, and sulfur atoms
作用机制
Target of Action
Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is a compound that has been synthesized and studied for its antimicrobial properties . The primary targets of this compound are microbial pathogens, including both bacteria and fungi . These organisms are responsible for a variety of infectious diseases, and the compound’s action against them is crucial in controlling these infections.
Mode of Action
It is known that the compound interacts with its targets, the microbial pathogens, leading to their inhibition . This interaction likely involves the compound binding to specific proteins or enzymes within the microbial cells, disrupting their normal function and leading to cell death .
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes within the microbial cells, such as protein synthesis, cell wall synthesis, or dna replication . The disruption of these pathways leads to the death of the microbial cells and the resolution of the infection.
Result of Action
The result of the action of this compound is the inhibition of microbial growth, leading to the resolution of the infection . This is achieved through the compound’s interaction with its microbial targets and its disruption of essential biochemical pathways within these cells .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Thiosemicarbazide is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
相似化合物的比较
Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: Similar in structure but contains an amino group instead of a sulfanyl group.
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate:
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: Contains a methyl group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its sulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
ethyl 2-sulfanylidene-3H-1,3,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c1-2-9-4(8)3-6-7-5(11)10-3/h2H2,1H3,(H,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKIIXYWGLWRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=S)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976633.png)

![[2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2976639.png)


![[(6-Chloropyrazin-2-YL)thio]acetic acid](/img/structure/B2976646.png)


![2-Chloro-3-[(2-cyclopentylpyrrolidin-1-yl)sulfonyl]-6-(trifluoromethyl)pyridine](/img/structure/B2976651.png)



![1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide](/img/structure/B2976655.png)
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B2976656.png)
